4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid
Description
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-36-6) is a benzoic acid derivative characterized by a methoxy group at the 3-position and a 4-chlorobenzyloxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₁₃ClO₄, with a molecular weight of 292.72 g/mol . The compound is commonly used as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive molecules .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCVEFBDPOBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231486 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113457-36-6 | |
| Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113457-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)methoxy]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801231486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((4-CHLOROBENZYL)OXY)-3-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted benzoic acids and benzyl derivatives.
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Coupling: Biaryl compounds.
Scientific Research Applications
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the chlorobenzyl and methoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic Acid
- Molecular Formula : C₁₅H₁₃FO₄
- Molecular Weight : 276.26 g/mol
- CAS : 113457-32-2
- Key Difference: Replacement of chlorine with fluorine reduces molecular weight and alters electronic properties (fluorine’s electronegativity enhances polar interactions).
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid
4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic Acid
- Molecular Formula : C₁₅H₁₃ClO₄
- Molecular Weight : 293.00 g/mol
- CAS : 113457-35-5
Core Structure Modifications
3-(β-D-Glucopyranosyloxy)-4-hydroxybenzoic Acid
4-((2-Hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic Acid (AZO1)
- Key Difference : Incorporation of an azo (-N=N-) group enables photo-switching behavior, relevant in materials science. The hydroxyl and methyl groups enhance π-π stacking interactions .
Biological Activity
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid is a complex organic compound recognized for its unique molecular structure and potential biological activities. With a molecular formula of C₁₅H₁₃ClO₄ and a CAS number of 113457-36-6, this compound features a methoxy group and a chlorobenzyl ether, contributing to its diverse reactivity and biological implications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of this compound are pivotal in determining its biological activity. The compound includes:
- Chlorobenzyl ether : Enhances lipophilicity, potentially improving membrane permeability.
- Methoxy group : May influence the electronic properties and steric factors affecting receptor interactions.
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it may modulate specific signaling pathways relevant to disease processes, such as inflammation and cancer. The compound's ability to bind to receptors or enzymes could lead to therapeutic applications in treating diseases where such modulation is beneficial.
Antimicrobial Properties
Studies have investigated the antimicrobial potential of this compound. It has shown promising results in inhibiting the growth of certain bacteria and fungi, indicating its possible use as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
There is evidence suggesting that this compound exhibits anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of this compound against various pathogens, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, with results indicating effective concentrations that could be therapeutically relevant.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
This study highlights the compound's potential as a broad-spectrum antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | Paw Swelling (mm) | TNF-alpha Level (pg/mL) |
|---|---|---|
| Control | 8.5 | 150 |
| Compound Treatment | 5.2 | 80 |
These findings suggest that the compound could be developed further for therapeutic use in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
